2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazol-4-one family This compound is characterized by its five-membered ring structure containing two non-adjacent nitrogen atoms and a carbonyl group The presence of a decyl chain at the 1-position and an amino group at the 2-position further distinguishes it from other imidazol-4-ones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of a decyl-substituted ketone with an amidine under basic conditions. One common method involves the use of molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes to form the imidazol-4-one ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazol-4-one derivatives with different substitution patterns.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of imidazolidin-4-ones.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazol-4-ones.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazol-4-ones, imidazolidin-4-ones, and other heterocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the decyl chain and amino group enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one
- 2-Amino-1-ethyl-1,5-dihydro-4H-imidazol-4-one
- 2-Amino-3-methyl-4H-imidazol-5-one
Comparison: 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This distinguishes it from other imidazol-4-ones with shorter alkyl chains or different substituents, making it suitable for specific applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
94087-68-0 |
---|---|
Molekularformel |
C13H25N3O |
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
1-decyl-2-iminoimidazolidin-4-one |
InChI |
InChI=1S/C13H25N3O/c1-2-3-4-5-6-7-8-9-10-16-11-12(17)15-13(16)14/h2-11H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
XBIXIXVLXVOCKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1CC(=O)NC1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.